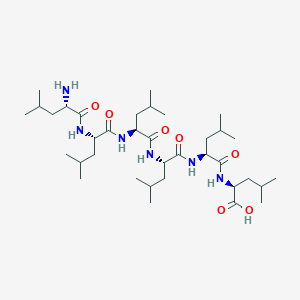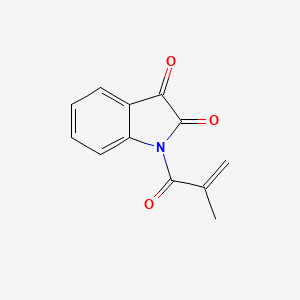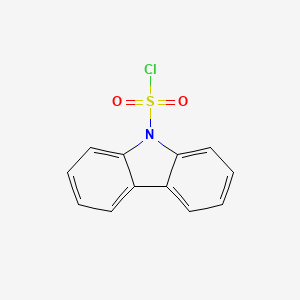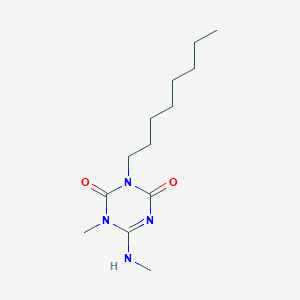
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of six leucine residues Leucine is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each leucine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids, bases, or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the isobutyl groups of leucine.
Substitution: Functional groups on the peptide can be substituted with other chemical groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides for introducing new functional groups.
Major Products Formed
Hydrolysis: Produces individual leucine residues or shorter peptide fragments.
Oxidation: Results in oxidized leucine derivatives.
Substitution: Generates modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing peptide-based drugs.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, influencing cellular processes such as protein synthesis and signal transduction. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane dynamics and function .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with intermediate chain length.
L-Leucyl-L-leucyl-L-leucyl-L-leucine: A tetrapeptide with a longer chain but fewer leucine residues than the hexapeptide.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its extended chain length, which provides distinct structural and functional properties. Its ability to form nanostructures and interact with various molecular targets makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
57791-42-1 |
|---|---|
Fórmula molecular |
C36H68N6O7 |
Peso molecular |
697.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H68N6O7/c1-19(2)13-25(37)31(43)38-26(14-20(3)4)32(44)39-27(15-21(5)6)33(45)40-28(16-22(7)8)34(46)41-29(17-23(9)10)35(47)42-30(36(48)49)18-24(11)12/h19-30H,13-18,37H2,1-12H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,42,47)(H,48,49)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
ITYNCTFHBNRNOM-WPMUBMLPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

